![molecular formula C31H42N2O6 B085272 Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate] CAS No. 13320-31-5](/img/structure/B85272.png)
Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate] is a synthetic compound that has been extensively studied in the field of scientific research. This compound is commonly referred to as PABA or PBAB, and it has been found to have numerous applications in both laboratory experiments and in the development of new drugs.
Wirkmechanismus
The mechanism of action of PABA is not fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. This compound has been found to be particularly effective against certain types of cancer, including breast cancer and lung cancer.
Biochemical and Physiological Effects:
PABA has been found to have a number of biochemical and physiological effects on the body. It has been shown to induce DNA damage in cancer cells, leading to their death. PABA has also been found to have antioxidant properties, which may help to protect the body against oxidative stress and other forms of cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
PABA has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been found to be highly effective in the treatment of cancer. However, there are also some limitations to the use of PABA in the laboratory. It can be toxic in high doses, and it may not be effective against all types of cancer.
Zukünftige Richtungen
There are a number of future directions for research on PABA. One area of interest is the development of new drugs based on the chemical structure of PABA. Researchers are also exploring the use of PABA in the development of new materials for use in electronics and other industries. Additionally, further studies are needed to fully understand the mechanism of action of PABA and its potential applications in the treatment of cancer.
Synthesemethoden
The synthesis of PABA involves the reaction of benzene-4,1-diyloxyethane-2,1-diyl with 3-(aziridin-1-yl)butanoic acid in the presence of propane-2,2-diyl diacetate. This reaction produces PABA, which can then be purified and used in various scientific applications.
Wissenschaftliche Forschungsanwendungen
PABA has been extensively studied in the field of scientific research due to its unique chemical structure and properties. It has been found to have numerous applications in the development of new drugs, particularly in the treatment of cancer. PABA has also been used in the development of new materials for use in electronics and other industries.
Eigenschaften
CAS-Nummer |
13320-31-5 |
|---|---|
Produktname |
Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate] |
Molekularformel |
C31H42N2O6 |
Molekulargewicht |
538.7 g/mol |
IUPAC-Name |
2-[4-[2-[4-[2-[3-(aziridin-1-yl)butanoyloxy]ethoxy]phenyl]propan-2-yl]phenoxy]ethyl 3-(aziridin-1-yl)butanoate |
InChI |
InChI=1S/C31H42N2O6/c1-23(32-13-14-32)21-29(34)38-19-17-36-27-9-5-25(6-10-27)31(3,4)26-7-11-28(12-8-26)37-18-20-39-30(35)22-24(2)33-15-16-33/h5-12,23-24H,13-22H2,1-4H3 |
InChI-Schlüssel |
JEBTVWVLWHTMOZ-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)CC(C)N3CC3)N4CC4 |
Kanonische SMILES |
CC(CC(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)CC(C)N3CC3)N4CC4 |
Andere CAS-Nummern |
13441-88-8 13320-31-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



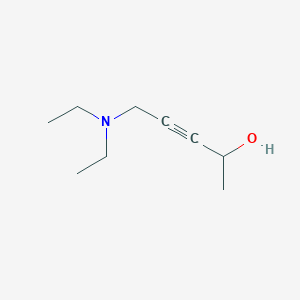
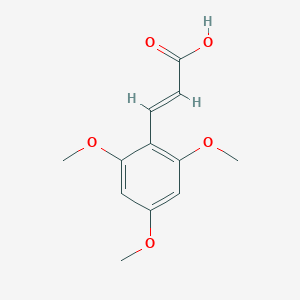
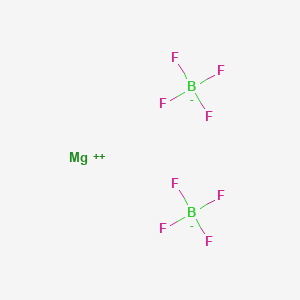
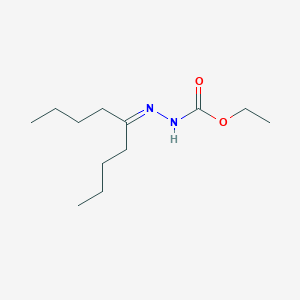
![(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B85197.png)

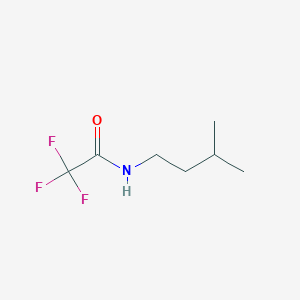

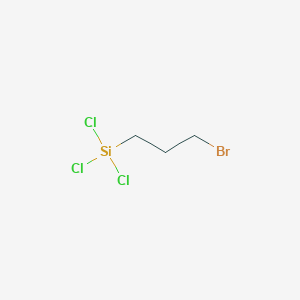

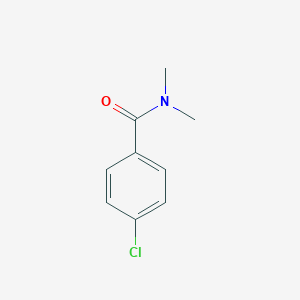
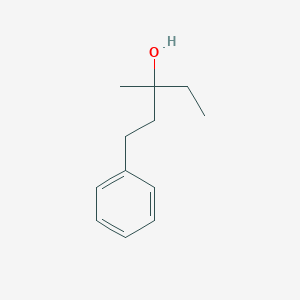
![9-Azabicyclo[6.1.0]non-8-ene](/img/structure/B85213.png)
